![molecular formula C10H9N3O2 B189342 Acetamide, N-(3,4-dihydro-4-oxo-6-quinazolinyl)- CAS No. 16064-11-2](/img/structure/B189342.png)
Acetamide, N-(3,4-dihydro-4-oxo-6-quinazolinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazolinone is a versatile compound that has attracted significant attention in scientific research due to its unique pharmacological properties. It is a heterocyclic organic compound that contains a quinazoline ring system. Quinazolinone derivatives have been synthesized and studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Wissenschaftliche Forschungsanwendungen
Quinazolinone derivatives have been extensively studied for their potential therapeutic applications. They have been shown to exhibit anticancer activity by inhibiting various kinases, including EGFR, VEGFR, and PDGFR. Quinazolinone derivatives have also been studied for their anti-inflammatory properties, which are attributed to their ability to inhibit the production of pro-inflammatory cytokines. Additionally, quinazolinone derivatives have been shown to possess antimicrobial activity against a broad range of microorganisms, including bacteria, fungi, and viruses.
Wirkmechanismus
The mechanism of action of quinazolinone derivatives varies depending on their specific structure and target. However, most quinazolinone derivatives act by inhibiting various kinases, including EGFR, VEGFR, and PDGFR. This inhibition leads to a decrease in cell proliferation and migration, which is beneficial in the treatment of cancer and other diseases. Quinazolinone derivatives also inhibit the production of pro-inflammatory cytokines, which contributes to their anti-inflammatory properties.
Biochemical and Physiological Effects:
Quinazolinone derivatives have been shown to exhibit a broad range of biochemical and physiological effects. They have been shown to inhibit cell proliferation and migration, induce apoptosis, and inhibit angiogenesis. Additionally, quinazolinone derivatives have been shown to possess anti-inflammatory properties, which are attributed to their ability to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Quinazolinone derivatives have several advantages for lab experiments. They are relatively easy to synthesize and modify, which allows for the creation of a broad range of derivatives with different pharmacological properties. Additionally, quinazolinone derivatives have been extensively studied, and their mechanism of action is well understood. However, there are also limitations to the use of quinazolinone derivatives in lab experiments. They can be toxic to cells at high concentrations, and their pharmacokinetic properties can be difficult to predict.
Zukünftige Richtungen
There are several future directions for the study of quinazolinone derivatives. One area of interest is the development of novel quinazolinone derivatives with improved pharmacokinetic properties. Additionally, there is a growing interest in the development of quinazolinone derivatives as potential therapeutics for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the use of quinazolinone derivatives as imaging agents for the early detection of cancer and other diseases is an area of active research.
Conclusion:
In conclusion, quinazolinone is a versatile compound with a broad range of applications in scientific research. Its unique pharmacological properties make it a promising candidate for the development of novel therapeutics for the treatment of cancer, inflammation, and infectious diseases. While there are limitations to the use of quinazolinone derivatives in lab experiments, their potential benefits make them an area of active research. Future studies will continue to explore the potential of quinazolinone derivatives as novel therapeutics and imaging agents.
Synthesemethoden
Quinazolinone can be synthesized through various methods, including cyclization of anthranilic acid derivatives, condensation of o-aminobenzamides with aldehydes or ketones, and oxidation of 2-aminobenzamide derivatives. The most common method of synthesis is the Pfitzinger reaction, which involves the reaction of anthranilic acid derivatives with aldehydes or ketones in the presence of an acid catalyst.
Eigenschaften
CAS-Nummer |
16064-11-2 |
---|---|
Produktname |
Acetamide, N-(3,4-dihydro-4-oxo-6-quinazolinyl)- |
Molekularformel |
C10H9N3O2 |
Molekulargewicht |
203.2 g/mol |
IUPAC-Name |
N-(4-oxo-3H-quinazolin-6-yl)acetamide |
InChI |
InChI=1S/C10H9N3O2/c1-6(14)13-7-2-3-9-8(4-7)10(15)12-5-11-9/h2-5H,1H3,(H,13,14)(H,11,12,15) |
InChI-Schlüssel |
LCMHOIYFKXYJDS-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=O)NC1=CC2=C(C=C1)NC=NC2=O |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=CNC2=O |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)NC=NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.